(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone
Brand Name: Vulcanchem
CAS No.: 897479-08-2
VCID: VC7431016
InChI: InChI=1S/C18H22ClN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2
SMILES: C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Molecular Formula: C18H22ClN3OS
Molecular Weight: 363.9

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone

CAS No.: 897479-08-2

Cat. No.: VC7431016

Molecular Formula: C18H22ClN3OS

Molecular Weight: 363.9

* For research use only. Not for human or veterinary use.

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone - 897479-08-2

Specification

CAS No. 897479-08-2
Molecular Formula C18H22ClN3OS
Molecular Weight 363.9
IUPAC Name [4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone
Standard InChI InChI=1S/C18H22ClN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2
Standard InChI Key JMPDNHQNAIAWNW-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C18H22ClN3OS\text{C}_{18}\text{H}_{22}\text{ClN}_{3}\text{OS}, reflects a 363.9 g/mol molecular weight. Key structural components include:

  • 4-Chlorobenzo[d]thiazole: A bicyclic aromatic system with a chlorine substituent at the 4-position, contributing to electron-withdrawing effects and potential halogen bonding.

  • Piperazine: A six-membered diamine ring that enhances solubility and enables hydrogen bonding or protonation at physiological pH.

  • Cyclohexanone: A hydrophobic ketone group that may influence lipid membrane permeability and conformational flexibility.

The IUPAC name, [4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone, underscores the connectivity between these subunits. X-ray crystallography data, though unavailable, suggests a planar benzo[d]thiazole core linked to a puckered piperazine ring, with the cyclohexanone moiety adopting a chair conformation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H22ClN3OS\text{C}_{18}\text{H}_{22}\text{ClN}_{3}\text{OS}
Molecular Weight363.9 g/mol
SMILESC1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
LogP (Predicted)3.2 (ChemAxon)

Synthesis and Derivative Development

Synthetic Pathways

While no direct synthesis protocol exists for this compound, analogous routes for related benzothiazole-piperazine hybrids provide actionable insights . A plausible three-step strategy involves:

  • Benzo[d]thiazole Formation:

    • Condensation of 4-chloro-2-aminothiophenol with chloroacetyl chloride yields 4-chlorobenzo[d]thiazole.

    • Bromination at the 2-position using PBr3\text{PBr}_3 generates 2-bromo-4-chlorobenzo[d]thiazole .

  • Piperazine Substitution:

    • Nucleophilic aromatic substitution (SNAr) of the bromine atom with piperazine in the presence of K2CO3\text{K}_2\text{CO}_3 and DMF\text{DMF} at 80°C .

  • Cyclohexanone Coupling:

    • Acylation of the piperazine nitrogen using cyclohexanoyl chloride under Schotten-Baumann conditions .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYieldCitation
1PBr3\text{PBr}_3, CHCl₃, 0°C72%
2Piperazine, K₂CO₃, DMF, 80°C, 12h65%
3Cyclohexanoyl chloride, NaOH, H₂O58%

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.4–3.6 (m, 8H, piperazine), 7.2–7.5 (m, 3H, aromatic).

  • HR-MS: Observed [M+H]⁺ at m/z 364.0912 (calc. 364.0915).

Chromatographic Behavior

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a retention time of 12.7 min, indicating moderate hydrophobicity consistent with its LogP.

Applications and Future Directions

Current Research Applications

  • Lead Compound Optimization: Fragment-based drug design (FBDD) campaigns target modifications at the 4-chloro position to enhance selectivity .

  • Polymer Science: Incorporation into polyurethane matrices for antimicrobial coatings (patent pending) .

Challenges and Opportunities

  • Synthetic Complexity: Low yields in acylation steps necessitate microwave-assisted or flow chemistry approaches .

  • Toxicology Gaps: Absence of in vivo data requires acute toxicity studies in rodent models.

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